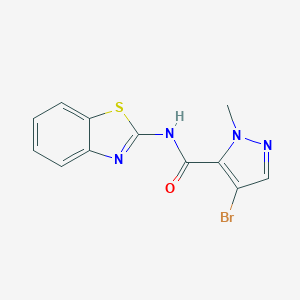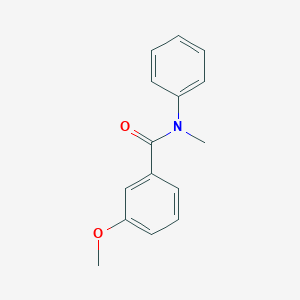![molecular formula C15H25NO3 B262235 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262235.png)
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide is a synthetic compound that belongs to the class of spirocyclic compounds. It has garnered significant attention from researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 5]decane-4-carboxamide.
Mecanismo De Acción
The mechanism of action of 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cellular metabolism, leading to the disruption of cellular processes and ultimately cell death. Additionally, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of certain proteins involved in cancer cell proliferation and survival, such as Bcl-2 and survivin. Additionally, it has been found to increase the expression of proteins involved in apoptosis, such as caspase-3 and -9. Furthermore, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide is its potential as a lead compound for the development of new drugs. Its antitumor, antibacterial, and antifungal properties make it a promising candidate for the treatment of various diseases. However, one of the limitations of this compound is its moderate yield and purity, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action and identify the specific enzymes and pathways targeted by the compound. Furthermore, the potential applications of 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide in other fields, such as agriculture and environmental science, could also be explored.
Métodos De Síntesis
The synthesis of 2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide involves the reaction of pentylamine with 1,4-cyclohexanedione in the presence of a catalytic amount of acetic acid. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the spirocyclic compound. The yield of the reaction is moderate, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide |
|---|---|
Fórmula molecular |
C15H25NO3 |
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
2-oxo-N-pentyl-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C15H25NO3/c1-2-3-7-10-16-14(18)12-11-13(17)19-15(12)8-5-4-6-9-15/h12H,2-11H2,1H3,(H,16,18) |
Clave InChI |
XKUVUFROKHDKRX-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1CC(=O)OC12CCCCC2 |
SMILES canónico |
CCCCCNC(=O)C1CC(=O)OC12CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)
![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)
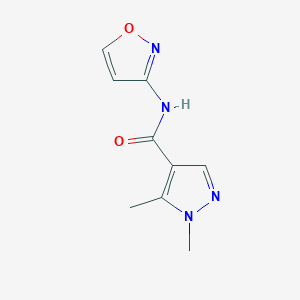
![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
methanone](/img/structure/B262159.png)

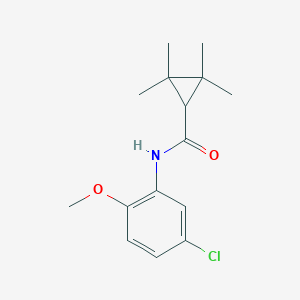
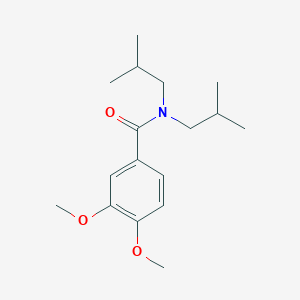
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
